molecular formula C6H3F4N B1319779 3-(Difluoromethyl)-2,6-difluoropyridine CAS No. 85396-63-0

3-(Difluoromethyl)-2,6-difluoropyridine

Cat. No.: B1319779
CAS No.: 85396-63-0
M. Wt: 165.09 g/mol
InChI Key: IKYICBXGNVGTRX-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2,6-difluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. The presence of multiple fluorine atoms in its structure imparts distinct chemical and physical characteristics, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2,6-difluoropyridine typically involves difluoromethylation reactions. One common method includes the use of difluoromethylating agents such as ClCF₂H in the presence of a base. The reaction conditions often require a solvent like dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and other modern techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-2,6-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce N-oxides or hydrogenated pyridines, respectively .

Scientific Research Applications

3-(Difluoromethyl)-2,6-difluoropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • Difluoromethyl phenyl sulfide
  • Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives

Comparison: Compared to these similar compounds, 3-(Difluoromethyl)-2,6-difluoropyridine is unique due to its specific substitution pattern on the pyridine ring. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

3-(difluoromethyl)-2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYICBXGNVGTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602899
Record name 3-(Difluoromethyl)-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85396-63-0
Record name 3-(Difluoromethyl)-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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